(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a thiazole ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common route includes the condensation of 2-amino-5-chlorobenzoxazinone with 2,4-dimethylthiazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with comparable reactivity and applications.
Uniqueness
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-7-14(22-8(2)17-7)12(19)6-11-15(20)21-13-4-3-9(16)5-10(13)18-11/h3-6,19H,1-2H3/b12-6- |
InChI Key |
WXQIZLJRKFNERC-SDQBBNPISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O |
Origin of Product |
United States |
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